Epsilon-cyclodextrin

Description

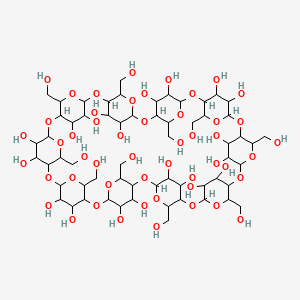

Structure

2D Structure

Properties

Molecular Formula |

C60H100O50 |

|---|---|

Molecular Weight |

1621.4 g/mol |

IUPAC Name |

4,9,14,19,24,29,34,39,44,49-decakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50-icosaoxaundecacyclo[46.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46]heptacontane-51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70-icosol |

InChI |

InChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2 |

InChI Key |

HUKYUKIIXNZRBF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Epsilon Cyclodextrin

Enzymatic Production Routes for Epsilon-Cyclodextrin (e.g., using cyclodextrin (B1172386) glycosyltransferase from starch)

The industrial production of cyclodextrins predominantly relies on the enzymatic conversion of starch by cyclodextrin glycosyltransferase (CGTase). wikipedia.orgmdpi.com This enzyme catalyzes an intramolecular transglycosylation reaction, cleaving a segment of a linear starch chain and joining the ends to form a cyclic oligosaccharide. nih.gov CGTases are produced by various microorganisms, with species of Bacillus being commonly employed. researchgate.netnih.gov

The product distribution of α-, β-, and γ-cyclodextrins is highly dependent on the specific CGTase used and the reaction conditions. wikipedia.org However, the enzymatic synthesis of larger cyclodextrins, such as delta(δ)-cyclodextrin (composed of nine glucose units) and this compound, is notably less efficient. dtu.dknih.govbohrium.com These larger rings typically form in very low yields as minor components of a complex mixture of linear and cyclic glucans. dtu.dknih.govbohrium.com

Recent advancements in the synthesis of large-ring cyclodextrins have focused on template-directed enzymatic synthesis. This approach utilizes guest molecules, or "templates," that can be encapsulated within the forming cyclodextrin, thereby stabilizing its structure and shifting the enzymatic equilibrium towards the formation of a specific cyclodextrin size. For instance, the use of bolaamphiphile templates has been shown to significantly increase the yield of δ-cyclodextrin. dtu.dknih.govbohrium.com While specific studies on template-directed enzymatic synthesis of this compound are not yet prevalent in the literature, this methodology represents a promising avenue for future research to enhance its production yields.

The general process for enzymatic cyclodextrin production can be outlined as follows:

| Step | Description | Key Parameters |

| Starch Liquefaction | The starch slurry is gelatinized and partially hydrolyzed to reduce its viscosity. This is typically achieved through heat treatment or the use of α-amylase. alfachemic.com | Temperature, pH, enzyme concentration |

| Enzymatic Conversion | Cyclodextrin glycosyltransferase (CGTase) is added to the liquefied starch to initiate the cyclization reaction. alfachemic.com | CGTase source, temperature, pH, reaction time |

| Product Recovery and Purification | The desired cyclodextrin is separated from the reaction mixture, which contains unreacted starch, linear oligosaccharides, and other cyclodextrins. Methods include precipitation with organic solvents and chromatography. alfachemic.com | Solvent type, temperature, chromatographic conditions |

Chemical Synthesis Approaches for this compound and its Analogues

While enzymatic methods are dominant for cyclodextrin production, chemical synthesis offers a route to non-natural analogues and provides precise control over the molecular structure. However, the chemical synthesis of cyclodextrins is a complex, multi-step process that is generally low-yielding. dtu.dk

A notable example of the chemical synthesis of a large-ring cyclodextrin is the synthesis of δ-cyclodextrin from three maltotriose (B133400) units. researchgate.netnih.gov This approach involves the strategic use of protecting groups and an intramolecular glycosylation reaction to form the macrocycle. nih.gov This block condensation strategy could, in principle, be adapted for the synthesis of this compound, likely by coupling larger oligosaccharide building blocks.

The general steps for such a chemical synthesis would include:

Preparation of Protected Oligosaccharide Building Blocks: This involves the synthesis of linear oligosaccharides of a specific length with appropriate protecting groups on the hydroxyl moieties to control the regioselectivity of subsequent glycosylation reactions.

Intermolecular Glycosylation: The protected oligosaccharide units are coupled to form a linear precursor of the target cyclodextrin.

Intramolecular Cyclization: The terminal ends of the linear precursor are deprotected and then coupled through an intramolecular glycosylation reaction to form the macrocycle.

Deprotection: All protecting groups are removed to yield the final cyclodextrin.

This synthetic route is challenging due to the need for high-yielding and stereoselective glycosylation reactions and the difficulty of the final macrocyclization step, which is often a low-yield process.

Advanced Derivatization and Functionalization of this compound

The functionalization of cyclodextrins is crucial for tailoring their properties for specific applications. encyclopedia.pub Derivatization can enhance solubility, modify cavity size and polarity, and introduce reactive sites for further conjugation. While the derivatization of this compound is not extensively documented, the strategies developed for other cyclodextrins provide a framework for its potential modification.

Regioselective Modification Techniques

The glucose units of cyclodextrins have primary hydroxyl groups at the C-6 position and secondary hydroxyl groups at the C-2 and C-3 positions. The different reactivity of these hydroxyl groups allows for regioselective modifications. frontiersin.org

Modification at the C-6 Position: The primary hydroxyl groups at the C-6 position are the most reactive and can be selectively functionalized. A common strategy involves the use of bulky reagents that preferentially react at the less sterically hindered primary face of the cyclodextrin. nih.gov Tosylation followed by nucleophilic substitution is a widely used method to introduce a variety of functional groups at the C-6 position. nih.gov

Modification at the C-2 and C-3 Positions: The secondary hydroxyl groups are less reactive than the primary ones. Selective modification at these positions often requires the use of protecting groups to block the more reactive C-6 hydroxyls. researchgate.net The C-2 hydroxyl is generally more acidic and nucleophilic than the C-3 hydroxyl, allowing for some degree of selectivity under specific reaction conditions. core.ac.uk

Synthesis of Amphiphilic this compound Derivatives

Amphiphilic cyclodextrins, which possess both hydrophilic and hydrophobic regions, can self-assemble into nanoparticles and other supramolecular structures. nih.govnih.gov These derivatives are typically synthesized by attaching hydrophobic moieties, such as long alkyl chains, to the cyclodextrin scaffold. nih.gov

One common method for preparing amphiphilic cyclodextrins is through the esterification or etherification of the hydroxyl groups with hydrophobic reagents. nih.govacs.org For example, β-cyclodextrin has been transesterified with long-chain vinyl esters using mineral base catalysis to produce amphiphilic derivatives with varying degrees of substitution. nih.gov Another approach involves the monoesterification of a cyclodextrin with a hydrophobic anhydride. nih.gov

These synthetic strategies could be applied to this compound to create novel amphiphilic derivatives with larger cavities, potentially enabling the encapsulation and delivery of larger and more complex guest molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for Epsilon Cyclodextrin and Its Complexes

Spectroscopic Analysis

Spectroscopic techniques are indispensable for investigating the formation and structure of ε-CD complexes in both solution and solid states. These methods probe the changes in the physical and chemical properties of the guest and/or host molecule upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying the inclusion phenomena of cyclodextrins in solution. researchgate.net It provides definitive evidence of complex formation and detailed information about the geometry of the host-guest assembly. nih.gov

¹H and ¹³C NMR: The formation of an inclusion complex with ε-CD alters the chemical environment of both the host and guest molecules. Protons located inside the cyclodextrin (B1172386) cavity (H-3, H-5, H-6, and H-7 for ε-CD) typically experience a significant change in their chemical shift upon inclusion of a guest molecule. dtu.dknih.gov The chiral and anisotropic nature of the ε-CD cavity can induce splitting of signals for prochiral carbon atoms in the guest molecule in ¹³C NMR spectra, providing information about the guest's orientation. beilstein-archives.org The magnitude of these chemical shift changes can be used to determine the association constant of the complex. nih.gov

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): 2D NMR techniques like ROESY are essential for determining the precise geometry of the inclusion complex. nih.gov ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å). dtu.dk The observation of cross-peaks between the protons of the guest molecule and the inner protons of the ε-CD cavity provides unambiguous proof of inclusion. nih.gov By analyzing the pattern and intensity of these cross-peaks, the specific part of the guest molecule that is encapsulated and its depth of penetration into the ε-CD cavity can be accurately determined. dtu.dkbeilstein-archives.org

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation with Cyclodextrins

| Proton | Typical Location | Expected Δδ (ppm) upon Inclusion | Rationale for Shift |

|---|---|---|---|

| Host (ε-CD) | |||

| H-3, H-5, H-6, H-7 | Inner Cavity | Upfield or Downfield Shift | Shielding or deshielding effects from the encapsulated guest molecule. dtu.dknih.gov |

| H-1, H-2, H-4 | Outer Surface | Minimal Shift | Less affected by the inclusion event. |

| Guest Molecule | |||

| Encapsulated Protons | Inside Cavity | Upfield or Downfield Shift | Change from a solvent environment to the hydrophobic, anisotropic cavity of ε-CD. nih.gov |

| Exposed Protons | Outside Cavity | Minimal Shift | Remain in the bulk solvent environment. |

Note: The exact shift depends on the specific guest molecule and solvent system.

FTIR spectroscopy is a rapid and effective technique for verifying the formation of inclusion complexes, particularly in the solid state. nih.govresearchgate.net The principle lies in detecting changes in the vibrational frequencies of the functional groups of the guest molecule when it is transferred from its own crystalline environment to the ε-CD cavity. nih.gov

Upon complexation, the characteristic absorption bands of the encapsulated guest molecule may show noticeable changes, such as shifting to a different wavenumber, a reduction in intensity, or complete disappearance. nih.gov These spectral modifications indicate that the vibration of the specific functional groups is restricted or altered due to the interaction with the host cavity. The FTIR spectrum of a true inclusion complex is not a simple superposition of the spectra of the individual components, unlike that of a physical mixture. nih.govresearchgate.net A common observation is the change in the broad O-H stretching band of the cyclodextrin (around 3300-3400 cm⁻¹), which can narrow or shift upon inclusion, reflecting changes in the hydrogen-bonding network. nih.govnih.gov

Table 2: Typical FTIR Spectral Changes for ε-Cyclodextrin Complex Formation

| Functional Group (Guest) | Wavenumber Range (cm⁻¹) | Observed Change in Complex | Interpretation |

|---|---|---|---|

| C=O (Carbonyl) | 1650-1800 | Shift in position, decrease in intensity | Interaction of the polar carbonyl group with the CD cavity or rim. |

| Aromatic C=C | 1400-1600 | Shift or broadening | Restriction of aromatic ring vibration upon inclusion. researchgate.net |

| C-H (Aliphatic/Aromatic) | 2800-3100 | Change in intensity or shape | Altered environment of C-H bonds within the hydrophobic cavity. youtube.com |

| Host (ε-CD) |

UV-Vis spectroscopy is a widely used method to study the formation of ε-CD inclusion complexes in aqueous solutions, especially when the guest molecule possesses a chromophore. researchgate.netresearchgate.net The transfer of a chromophore from the polar aqueous environment to the relatively nonpolar, hydrophobic cavity of ε-CD often leads to a bathochromic (red) or hypsochromic (blue) shift in its maximum absorption wavelength (λₘₐₓ) and/or a change in its molar absorptivity. researchgate.net

By systematically varying the concentration of ε-CD while keeping the guest concentration constant, one can monitor these spectral changes. The resulting data can be used to construct a Benesi-Hildebrand or Scott plot, from which the stoichiometry (often 1:1) and the association constant (Kₐ) of the complex can be calculated. medjchem.com The continuous variation method (Job's plot) can also be employed to confirm the stoichiometry of the complex. researchgate.net

Photoacoustic Spectroscopy (PAS) is a photothermal technique that measures the heat generated by a sample after it absorbs light. nih.gov This method can be used to characterize cyclodextrin inclusion complexes in the solid state. When a guest molecule is included in the ε-CD cavity, its non-radiative de-excitation process can be altered, leading to a change in the photoacoustic signal. nih.gov

PAS can provide information about the electronic interactions and energy transfer between the host and guest. It has been used to confirm complex formation and, in some cases, to suggest the most stable stoichiometric ratio. nih.gov A key advantage of PAS is its ability to analyze opaque and highly scattering solid samples without extensive preparation. The technique can be particularly useful for studying the photostability of a guest molecule upon encapsulation within the ε-CD cavity. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. wikipedia.org While ε-CD itself is chiral, it lacks a chromophore that absorbs in the near-UV range and thus does not produce a significant CD signal in that region. mdpi.com However, if an achiral guest molecule with a chromophore is included in the chiral ε-CD cavity, it can be chirally perturbed. cyclodextrinnews.com This interaction can result in an "induced" circular dichroism (ICD) signal. nih.govmdpi.com

The appearance of an ICD signal is powerful evidence of complex formation. cyclodextrinnews.com The sign and intensity of the ICD signal can provide valuable qualitative information about the geometry of the complex, such as the orientation of the guest's chromophore relative to the axis of the cyclodextrin cavity. nih.govcyclodextrinnews.com Furthermore, by titrating the guest with increasing concentrations of ε-CD and monitoring the change in the ICD signal, the stability constant of the complex can be quantified. cyclodextrinnews.com

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for characterizing the solid-state properties of ε-CD and its complexes, providing insights into thermal stability and confirming complex formation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. iitk.ac.in For cyclodextrins, the initial weight loss corresponds to the evaporation of water molecules from the cavity and the crystal lattice. researchgate.net The decomposition of the cyclodextrin macrocycle itself occurs at a higher temperature. researchgate.net When a guest molecule is included, the thermal stability of the guest can be significantly enhanced. The TGA curve of the complex will differ from that of the individual components and the physical mixture, often showing a shift in the decomposition temperature of the guest to a higher value. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. iitk.ac.innih.gov It detects phase transitions such as melting, crystallization, and glass transitions. For a crystalline guest molecule, its DSC thermogram will show a sharp endothermic peak corresponding to its melting point. researchgate.net In a true inclusion complex, this melting peak often shifts to a different temperature, broadens, or disappears entirely. This indicates that the guest molecule is no longer present in its crystalline state but is molecularly dispersed within the ε-CD cavity. researchgate.netnih.gov

Table 3: Summary of Thermal Analysis Findings for Cyclodextrin Complexes

| Technique | Parameter Measured | Information Obtained for ε-CD Complexes |

|---|---|---|

| TGA | Mass vs. Temperature | - Confirms changes in water content upon complexation. researchgate.net - Determines the thermal stability of the complex. - Shows an increased decomposition temperature for the encapsulated guest. nih.gov |

| DSC | Heat Flow vs. Temperature | - Confirms complex formation by the disappearance or shifting of the guest's melting peak. researchgate.net - Provides information on changes in crystallinity. - Detects alterations in phase transitions of the host and guest. nih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the solid-state interactions between guest molecules and cyclodextrins. nih.govresearchgate.net The formation of a true inclusion complex results in the guest molecule being encapsulated within the cyclodextrin cavity, leading to significant changes in the thermal properties of the individual components.

In a typical DSC analysis of a cyclodextrin inclusion complex, the thermogram of the complex is compared with those of the individual components (cyclodextrin and guest molecule) and their physical mixture. researchgate.net The disappearance or significant shift of the endothermic peak corresponding to the melting point of the guest molecule is considered strong evidence of complex formation. mdpi.com For the cyclodextrin itself, dehydration is observed as a broad endothermic peak at lower temperatures (typically below 120°C), while decomposition occurs at much higher temperatures (around 300°C). mdpi.comnih.gov The formation of an inclusion complex can alter the dehydration and decomposition profile of the cyclodextrin. mdpi.com

While specific DSC data for ε-cyclodextrin is limited in publicly available literature, the table below illustrates typical findings for other common cyclodextrins, which demonstrate the principles of the technique.

Interactive Data Table: Representative DSC Thermal Events for Common Cyclodextrins

| Compound | Event | Temperature (°C) | Interpretation |

| α-Cyclodextrin (αCD) | Dehydration | ~70 | Loss of water molecules from the cavity and crystal lattice. nih.gov |

| α-Cyclodextrin (αCD) | Decomposition | ~290 | Thermal degradation of the cyclodextrin structure. nih.gov |

| β-Cyclodextrin (βCD) | Dehydration | ~106 | Loss of associated water. nih.gov |

| β-Cyclodextrin (βCD) | Decomposition | ~297-314 | Onset of thermal degradation. nih.govmdpi.com |

| γ-Cyclodextrin (γCD) | Dehydration | ~103 | Release of water molecules. nih.gov |

| γ-Cyclodextrin (γCD) | Decomposition | ~292 | Thermal degradation of the structure. nih.gov |

| Guest Molecule (e.g., Ezetimibe) | Melting | ~162 | Characteristic melting point of the pure crystalline drug. mdpi.com |

| Ezetimibe/β-CD Complex | Melting | Peak absent | Disappearance of the guest's melting peak indicates encapsulation within the β-CD cavity. mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and composition of cyclodextrins and their inclusion complexes. nih.gov

A typical TGA curve for a cyclodextrin shows an initial weight loss at lower temperatures corresponding to the evaporation of water molecules, followed by a major weight loss at higher temperatures (above 250-300°C) due to the thermal decomposition of the oligosaccharide structure. mdpi.commdpi.com When an inclusion complex is formed, the thermal stability of the guest molecule is often enhanced. researchgate.net This is observed in the TGA curve as a shift in the decomposition temperature of the guest to a higher value. Furthermore, the decomposition profile of the cyclodextrin host itself can be altered upon complexation. nih.gov Comparing the TGA curves of the complex, the physical mixture, and the individual components can thus confirm the formation of an inclusion complex and assess its thermal stability.

Interactive Data Table: Representative TGA Findings for β-Cyclodextrin Systems

| Sample | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| β-Cyclodextrin | < 110 | ~12 | Loss of free and bound water. mdpi.com |

| β-Cyclodextrin | > 300 | ~70 | Major decomposition of the cyclodextrin structure. mdpi.com |

| d-Limonene/β-CD Complex | 110 - 230 | ~7 | Release of the encapsulated guest (d-Limonene), indicating enhanced thermal stability compared to the free oil. mdpi.com |

| d-Limonene/β-CD Complex | > 300 | - | Onset of cyclodextrin decomposition, which may be shifted compared to the pure host. nih.gov |

Diffraction and Microscopic Methods

X-Ray Powder Diffractometry (XRPD)

X-Ray Powder Diffractometry (XRPD) is a fundamental technique for the solid-state characterization of cyclodextrin inclusion complexes. It analyzes the diffraction pattern of a powdered sample to provide information about its crystalline structure. nih.gov Pure cyclodextrins and many guest molecules are crystalline solids and therefore produce a characteristic XRPD pattern with sharp, well-defined diffraction peaks at specific 2θ angles. nih.gov

The formation of a true inclusion complex typically leads to a significant change in the crystal structure. nih.gov Often, the resulting complex is amorphous or has a much lower degree of crystallinity than the starting materials. This is reflected in the XRPD pattern as the disappearance of the characteristic peaks of the guest and host and the appearance of a new, often diffuse, pattern or a broad halo. researchgate.net In some cases, a new crystalline phase with a unique set of diffraction peaks is formed. nih.gov Comparing the XRPD pattern of the product to that of a simple physical mixture of the components is crucial; a physical mixture will show a simple superposition of the diffraction peaks of the two individual substances. nih.gov

While a specific, indexed XRPD pattern for pure ε-cyclodextrin is not widely reported, the principles of analysis are demonstrated by studies on other cyclodextrins.

Interactive Data Table: Representative XRPD Pattern Changes Upon Complexation

| Sample | XRPD Pattern Description | Interpretation |

| Crystalline Guest | Numerous sharp, intense peaks at characteristic 2θ angles. | Highly ordered crystalline structure. nih.gov |

| β-Cyclodextrin | Set of sharp, characteristic diffraction peaks. | Crystalline nature of the host molecule. nih.gov |

| Physical Mixture | A simple superposition of the patterns of the guest and β-CD. | No true inclusion complex has formed; the two components exist as a simple mixture of separate crystals. nih.gov |

| Inclusion Complex | Disappearance of guest and host peaks; appearance of a broad halo or a new set of peaks. | Formation of an amorphous or a new crystalline inclusion complex, confirming a change in the solid-state phase. researchgate.netnih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and particle shape of solid materials at high magnification. In the context of cyclodextrin research, SEM is invaluable for visualizing the physical changes that occur upon the formation of an inclusion complex. pku.edu.cn

Pure cyclodextrins typically exhibit a well-defined crystalline morphology, which can appear as rhomboid or parallelepiped-shaped particles. mdpi.comresearchgate.net Guest molecules also have their own characteristic crystal shape. When an inclusion complex is formed, especially through methods like co-precipitation or freeze-drying, the resulting product often has a completely different morphology. nih.gov The original shapes of the components disappear and are replaced by new structures, which are often more amorphous, aggregated, or have a distinct particle shape and size. researchgate.net For example, a study on large-ring cyclodextrins (a mixture of CD9–CD22) complexed with α-tocopherol showed a change from irregular flakes to smaller, clustered particles. nih.gov Observing such a distinct morphological change from the physical mixture provides strong supporting evidence for inclusion complex formation.

Interactive Data Table: Representative Morphological Observations by SEM

| Sample | Observed Morphology | Interpretation |

| β-Cyclodextrin | Crystalline, often rhomboid or parallelogram-shaped particles. | Characteristic crystal habit of the pure host. mdpi.comresearchgate.net |

| Crystalline Guest (e.g., Curcumin) | Needle-like or other distinct crystalline shapes. | Characteristic crystal habit of the pure guest. researchgate.net |

| Physical Mixture | A simple mix of the original crystal shapes of both components. | The individual components are physically mixed but have not interacted to form a new solid phase. researchgate.net |

| Inclusion Complex | Original morphologies disappear; new amorphous, spherical, or irregular aggregates are formed. | Indicates the formation of a new solid-state entity, consistent with an inclusion complex. researchgate.netnih.gov |

Solution-Based Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for studying non-covalent interactions, such as those in host-guest inclusion complexes. intelcentru.ro The method allows for the transfer of intact, non-covalent complexes from the solution phase into the gas phase, where their mass-to-charge ratio (m/z) can be accurately determined. nih.gov This provides direct evidence of the existence of the complex and allows for the determination of its stoichiometry (the ratio of host to guest molecules). intelcentru.ro

In a typical ESI-MS experiment for a cyclodextrin system, a solution containing the cyclodextrin and the guest molecule is analyzed. The resulting mass spectrum will show peaks corresponding to the individual components (e.g., [CD + H]⁺ or [CD + Na]⁺) as well as a new peak at a higher m/z value corresponding to the non-covalent complex (e.g., [CD + Guest + H]⁺). intelcentru.ronih.gov The m/z of this new peak confirms the formation of a 1:1, 1:2, or other stoichiometric complex. ESI-MS is highly sensitive and can detect complexes even when they are present in low concentrations. intelcentru.ro While ESI-MS has been extensively used for α-, β-, and γ-cyclodextrins, its application to ε-cyclodextrin follows the same principles. nih.govnih.gov

Interactive Data Table: Theoretical ESI-MS Ions for Epsilon-Cyclodextrin

| Analyte | Formula | Molecular Weight (Da) | Expected Ion (Sodium Adduct) | Theoretical m/z [M+Na]⁺ |

| This compound (ε-CD) | C₆₀H₁₀₀O₅₀ | 1621.4 | [ε-CD + Na]⁺ | 1644.4 |

| Hypothetical 1:1 Complex | [ε-CD + Guest] | 1621.4 + MWGuest | [ε-CD + Guest + Na]⁺ | 1644.4 + MWGuest |

Ultrasonic Relaxation Spectroscopy

Ultrasonic relaxation spectroscopy is a powerful technique for investigating the kinetics and thermodynamics of fast chemical reactions in solution, such as the formation and dissociation of inclusion complexes. The method involves propagating a high-frequency sound wave through the sample and measuring its absorption as a function of frequency. This technique is particularly well-suited for studying the dynamic equilibrium between a host molecule, like a cyclodextrin, and a guest molecule.

Despite its successful application to other cyclodextrins, a comprehensive search of scientific literature reveals a significant lack of specific studies employing ultrasonic relaxation spectroscopy for the characterization of ε-cyclodextrin and its inclusion complexes. Research in this area has predominantly focused on α-, β-, and γ-cyclodextrins. Therefore, the following discussion is based on the established principles of the technique and findings for other cyclodextrins, outlining the methodology that would be applied to ε-cyclodextrin.

In a typical experiment, the ultrasonic absorption coefficient is measured over a wide frequency range. nih.gov For a solution containing a cyclodextrin and a guest molecule, the presence of a single relaxational absorption, which is absent in solutions of the individual components, indicates a perturbation of the chemical equilibrium associated with the host-guest inclusion process. nih.govmdpi.com This relaxation is attributed to the volume change that occurs as the guest molecule enters or exits the cyclodextrin cavity.

The rate constants provide insight into the dynamics of the complexation, revealing how quickly the guest and host associate and dissociate. acs.org The equilibrium constant indicates the stability of the inclusion complex, a fundamental parameter in understanding the strength of the host-guest interaction. nih.gov Furthermore, the standard volume change offers information about the structural changes in the solvent and the complex itself upon inclusion. nih.gov The hydrophobicity of the guest molecule and any charges present have been shown to significantly influence the kinetic characteristics of the complexation reaction in other cyclodextrins. nih.gov

While no specific data tables for ε-cyclodextrin exist in the reviewed literature, the table below illustrates the typical parameters that would be determined from ultrasonic relaxation spectroscopy studies of cyclodextrin-guest complexes, based on research on other cyclodextrins.

Table 1: Illustrative Kinetic and Thermodynamic Parameters from Ultrasonic Relaxation Spectroscopy for Cyclodextrin-Guest Complexation

| Parameter | Symbol | Description | Typical Range of Values (for α/β-CDs) |

| Relaxation Frequency | f_r | The frequency at which the maximum sound absorption per wavelength occurs, related to the reaction rates. | 1 - 100 MHz |

| Forward Rate Constant | k_f | The rate constant for the formation of the inclusion complex. | 10^7 - 10^9 M⁻¹s⁻¹ |

| Backward Rate Constant | k_b | The rate constant for the dissociation of the inclusion complex. | 10^5 - 10^8 s⁻¹ |

| Equilibrium Constant | K | The ratio of k_f to k_b, indicating the stability of the complex. | 10 - 10^4 M⁻¹ |

| Standard Volume Change | ΔV° | The change in volume of the system upon complex formation. | 5 - 20 cm³mol⁻¹ |

Note: The values presented in this table are illustrative and based on data for α- and β-cyclodextrin complexes. Specific values for ε-cyclodextrin are not available in the surveyed literature.

Inclusion Complexation Dynamics and Host Guest Interactions with Epsilon Cyclodextrin

Mechanistic Principles of Inclusion Complex Formation

The formation of an inclusion complex between a host, such as a cyclodextrin (B1172386), and a guest molecule is a dynamic process driven by a series of non-covalent interactions. For the well-studied smaller cyclodextrins, this process is understood to be a thermodynamically favorable event, primarily driven by the displacement of "high-energy" water molecules from the hydrophobic cavity and the establishment of stabilizing host-guest interactions.

Energetic Contributions (e.g., hydrophobic interactions, hydrogen bonding, van der Waals forces)

The primary driving forces for cyclodextrin inclusion complexation are a combination of energetic factors. These include van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.govalfachemic.com The hydrophobic cavity provides a favorable environment for nonpolar guest molecules or nonpolar moieties of molecules, shielding them from the aqueous bulk solution. The stability of the resulting complex is the sum of these stabilizing interactions.

Hydrophobic Interactions: The encapsulation of a hydrophobic guest molecule into the nonpolar cyclodextrin cavity reduces the unfavorable interaction between the guest and the surrounding water molecules, which is a significant driving force for complexation. alfachemic.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity. A snug fit between the host and guest maximizes these interactions, contributing to complex stability. nih.gov

Hydrogen Bonding: While the interior of the cavity is hydrophobic, the hydroxyl groups at the rims of the cyclodextrin can form hydrogen bonds with appropriately positioned functional groups on the guest molecule, further stabilizing the complex. nih.gov

For epsilon-cyclodextrin specifically, detailed quantitative studies partitioning these individual energetic contributions for complex formation with various guests are not yet available in published literature. Due to its larger and more flexible structure compared to smaller cyclodextrins, the nature and magnitude of these interactions may differ significantly. fabad.org.trmdpi.com

Role of Water Displacement within the this compound Cavity

Specific experimental data on the number of water molecules within the ε-cyclodextrin cavity and the thermodynamics of their displacement upon guest inclusion are not currently documented in scientific literature.

Quantitative Analysis of Complexation

To understand the practical applications of cyclodextrins, a quantitative analysis of their complexation behavior is essential. This involves determining the ratio of host to guest molecules in the complex and the strength of their interaction.

Stoichiometry Determination of this compound Complexes

The stoichiometry of a cyclodextrin complex refers to the molar ratio of the host (cyclodextrin) to the guest molecule. The most common stoichiometry for smaller cyclodextrins is 1:1. nih.govnih.gov However, depending on the relative sizes of the host cavity and the guest molecule, other stoichiometries such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can occur. scispace.com Methods like the continuous variation method (Job's plot) are commonly used to determine this ratio in solution. scispace.commdpi.com

There are currently no published studies that specifically determine the stoichiometry of this compound inclusion complexes with guest molecules. The large and flexible nature of the ε-CD cavity might allow for more complex stoichiometric ratios or the inclusion of multiple smaller guest molecules.

Apparent Stability and Binding Constant Estimation

The stability of a host-guest complex is quantified by its binding constant (K), also known as the stability or formation constant. nih.gov A higher binding constant indicates a stronger interaction and a more stable complex. Various analytical techniques, including phase-solubility studies, isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis, are used to estimate these constants. nih.govresearchgate.netnih.gov

Specific binding constant data for this compound complexes are not available in the current body of scientific literature. Research on large-ring cyclodextrins has noted their inclusion abilities, but quantitative data remains sparse. jst.go.jpfabad.org.tr One study demonstrated the utility of CD10 (ε-CD) as a chiral selector in capillary electrophoresis, which implies differential binding with enantiomers, but the binding constants were not reported. nih.gov

Thermodynamics of Host-Guest Association

The thermodynamic profile of complexation provides deep insight into the driving forces behind the interaction. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the calculation of the binding constant (K), and subsequently the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction. rsc.orgd-nb.info

Enthalpy Change (ΔH): A negative ΔH indicates an exothermic process, typically driven by the formation of favorable interactions like van der Waals forces and hydrogen bonds.

Entropy Change (ΔS): A positive ΔS indicates an increase in disorder, often attributed to the hydrophobic effect and the release of water molecules from the cavity. psu.edu

Gibbs Free Energy Change (ΔG): A negative ΔG signifies a spontaneous and favorable complexation process.

A review of the available literature reveals no specific thermodynamic data (ΔG, ΔH, ΔS) for the formation of inclusion complexes with this compound. Such data would be crucial for understanding the fundamental forces governing its interactions with guest molecules and for predicting its behavior in various applications.

Enthalpic and Entropic Contributions to Complex Stability

The stability of a cyclodextrin-guest complex is quantified by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Typically, the formation of these complexes is an exothermic process (negative ΔH), driven by favorable van der Waals interactions, hydrogen bonding, and the release of high-energy water molecules from the cyclodextrin cavity. nih.govd-nb.info The entropic contribution (ΔS) can be either favorable or unfavorable, depending on the balance between the increased disorder from the release of water molecules and the decreased disorder from the association of the host and guest. d-nb.info

Data Limitation for this compound: Despite the well-established principles for other cyclodextrins, specific experimental values for ΔH and ΔS for this compound inclusion complexes are not readily available in the reviewed literature. Consequently, a data table detailing these enthalpic and entropic contributions for this compound cannot be generated at this time.

Influence of Temperature on Association Thermodynamics

Temperature plays a crucial role in the thermodynamics of cyclodextrin inclusion complexation. The stability constants (K) of these complexes often decrease with increasing temperature, indicating that the complexation is typically an exothermic process. nih.gov This relationship can be described by the van't Hoff equation, which allows for the calculation of the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) from the temperature dependence of the stability constant. In some cases, the stoichiometry of the inclusion complex itself can be temperature-dependent.

Data Limitation for this compound: Specific studies detailing the influence of a range of temperatures on the association thermodynamics of this compound complexes, including changes in stability constants, were not identified in the conducted search. Therefore, a data table illustrating this relationship for this compound is not available.

Kinetics of Host-Guest Association

The kinetics of host-guest association provides insight into the rates at which inclusion complexes form and dissociate. These rates are fundamental to understanding the dynamic nature of these systems and their potential applications.

Association and Dissociation Rate Constants

Data Limitation for this compound: No specific experimental data for the association (kₐ) and dissociation (kₑ) rate constants for any this compound-guest complexes were found in the reviewed literature. As such, a data table of these kinetic parameters cannot be provided.

Influence of Molecular Orientation and Pathway on Interaction Kinetics

The kinetics of complexation can be influenced by the orientation of the guest molecule as it approaches and enters the cyclodextrin cavity. There is growing evidence for bidirectional inclusion, where a guest can enter from either the wider or narrower rim of the cyclodextrin, potentially leading to the formation of orientational isomers. nih.gov The specific pathway of inclusion can affect the activation energy of the process and, consequently, the association and dissociation rates. The relative size and shape of the guest molecule and the cyclodextrin cavity are critical factors in determining the preferred orientation and the kinetic pathway. nih.gov

Data Limitation for this compound: Research on the influence of molecular orientation and specific interaction pathways on the kinetics of this compound complexation is not present in the available literature. This area remains largely unexplored for this particular cyclodextrin.

Supramolecular Architectures and Self Assembly of Epsilon Cyclodextrin Systems

Epsilon-Cyclodextrin as a Supramolecular Host

Cyclodextrins are well-established supramolecular hosts, capable of encapsulating guest molecules within their hydrophobic inner cavity. oatext.comresearchgate.net This host-guest interaction forms non-covalent inclusion complexes, altering the physicochemical properties of the guest. oatext.comoatext.com While smaller cyclodextrins are limited to correspondingly sized guests, the larger cavity of this compound makes it a suitable host for bigger molecules. biosynth.com

A notable example of ε-CD's hosting capability is its interaction with large, nanosized inorganic polyanions, such as Keggin-type polyoxometalates (POMs). researchgate.netrsc.orgbohrium.com Research using ion mobility spectrometry-mass spectrometry (IM-MS) and molecular dynamics (MD) simulations has demonstrated that ε-CD can form a deep inclusion complex with the Keggin-type POM PW₁₂O₄₀³⁻ (WPOM). researchgate.netrsc.org In this complex, the ε-CD molecule adopts an annular, ring-like conformation and fully encapsulates the WPOM guest within its cavity. researchgate.netbohrium.com This is a significant finding, as larger POMs are typically too big to fit inside the cavities of smaller cyclodextrins like γ-CD. researchgate.net The formation of such stable host-guest complexes with large molecules highlights the unique potential of ε-CD in the design of novel organic-inorganic hybrid materials. researchgate.net

Table 1: Comparison of Common and this compound Properties This interactive table provides a comparison of key properties of different cyclodextrins. Click on the headers to sort the data.

| Cyclodextrin (B1172386) Type | Number of Glucose Units | Approximate Inner Cavity Diameter (Å) | Potential Guest Size |

|---|---|---|---|

| Alpha-Cyclodextrin (α-CD) | 6 | 4.7 - 5.3 | Small molecules, aliphatic chains |

| Beta-Cyclodextrin (β-CD) | 7 | 6.0 - 6.5 | Aromatic rings, small drugs |

| Gamma-Cyclodextrin (γ-CD) | 8 | 7.5 - 8.3 | Larger molecules, steroids |

| This compound (ε-CD) | 10 | > 8.3 (flexible) | Large molecules, nanosized guests (e.g., POMs) biosynth.comresearchgate.net |

Principles of Molecular Recognition by this compound

Molecular recognition by cyclodextrins is a complex process driven by multiple non-covalent interactions. The primary driving force is often the hydrophobic effect (also known as the chaotropic effect), where enthalpy-rich water molecules are expelled from the relatively non-polar cavity to accommodate a less polar guest molecule, leading to a net energetic gain. oatext.comoatext.com Van der Waals forces and dipole-dipole interactions between the host cavity and the guest molecule further stabilize the resulting inclusion complex. oatext.com

The key principles governing recognition by ε-CD are size- and shape-selectivity, which are dictated by its large and flexible structure.

Size-Selectivity: The ability of ε-CD to form a deep inclusion complex with the Keggin POM (WPOM) is a clear demonstration of size-selectivity. researchgate.netrsc.org Smaller cyclodextrins lack the cavity dimensions to fully accommodate such a large guest. The larger ring of ε-CD is not only wide enough but also flexible, allowing it to adopt a conformation that maximizes favorable interactions with the guest. researchgate.netmdpi.com

Shape-Selectivity: The binding mode of ε-CD is also highly shape-dependent. In studies comparing different large-ring cyclodextrins, ε-CD was shown to form an annular inclusion complex, while the even larger ζ-CD (composed of 11 glucose units) adopted a dissimilar, saddle-like conformation when interacting with the same WPOM guest. researchgate.netrsc.org This indicates that a precise geometric match between the host's cavity shape and the guest's structure is crucial for stable complex formation. Molecular dynamics simulations suggest that the stability of the ε-CD–WPOM complex is enhanced by a greater number of hydrogen bonds between the host and guest compared to the ζ-CD complex. researchgate.net This highlights that even for large, flexible hosts, subtle differences in conformation dictate the strength and nature of the molecular recognition process.

Spontaneous Self-Assembly of this compound Molecules and Derivatives

Natural cyclodextrins are known to self-assemble in aqueous solutions to form aggregates or nanoparticles. researchgate.netnih.gov This aggregation occurs above a specific concentration known as the critical aggregation concentration (cac) and is driven by intermolecular forces. researchgate.net While this phenomenon has been characterized for α-CD and β-CD, specific studies detailing the spontaneous self-assembly and critical aggregation concentration of unmodified ε-CD are not prominent in the available research.

However, the tendency for self-assembly can be precisely controlled through the chemical modification of the cyclodextrin molecule. By grafting hydrophobic or amphiphilic chains onto the cyclodextrin scaffold, derivatives can be created that spontaneously self-assemble into well-defined supramolecular structures such as nanospheres or other aggregates. nih.gov For instance, amphiphilic cyclodextrins synthesized by attaching alkyl chains can form nanosized structures in aqueous media. nih.gov Another approach involves the functionalization of cyclodextrins with charged groups; studies on phosphate-functionalized γ-CD have shown that such derivatives can self-assemble into hollow, blackberry-type spherical structures in mixed solvents, a process mediated by counterions. nih.gov These principles of modifying cyclodextrins to induce self-assembly are broadly applicable and suggest that ε-CD derivatives could be designed to form specific, functional nano-architectures.

Engineered Supramolecular Systems and Assemblies

The unique host-guest properties and capacity for modification make ε-CD a valuable building block for engineered supramolecular systems. These are deliberately designed assemblies where molecules are organized through non-covalent interactions to create materials with advanced functions. nih.gov

Table 2: Research Findings on an Engineered this compound System This table summarizes key findings from a study on ε-CD complexation with a Keggin-type polyoxometalate (WPOM), an example of an engineered supramolecular assembly.

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Host | This compound (ε-CD) | A large-ring cyclodextrin with 10 glucose units. | biosynth.com |

| Guest | Keggin-type polyoxometalate (WPOM) | A nanosized, water-soluble inorganic polyanion. | researchgate.net |

| Binding Mode | Deep Inclusion Complex | ε-CD fully encapsulates the WPOM guest within its annular cavity. | researchgate.netrsc.orgbohrium.com |

| Host Conformation | Annular (Ring-like) | The flexible ε-CD ring adapts to surround the guest, maximizing contact. | researchgate.net |

| Key Interaction | Host-Guest Hydrogen Bonding | A significant number of hydrogen bonds contribute to complex stability. | researchgate.net |

| Selectivity | High Size and Shape Selectivity | Forms a stable inclusion complex where smaller CDs cannot and adopts a different binding mode than the larger ζ-CD. | researchgate.netrsc.org |

One of the most significant areas of engineered systems is the creation of mechanically interlocked molecules, such as polyrotaxanes . beilstein-journals.orgwikipedia.org A polyrotaxane consists of multiple cyclic molecules (the "rings") threaded onto a linear polymer chain (the "axle"), with bulky "stopper" groups at the ends to prevent the rings from dethreading. wikipedia.orgresearchgate.net Due to its large cavity size, ε-CD is a promising candidate to act as the ring component for threading onto various polymer backbones, potentially accommodating larger or more complex polymers than smaller cyclodextrins. These structures are not just molecular curiosities; they form the basis for advanced materials like slide-ring gels, which exhibit remarkable properties such as high stretchability and toughness. beilstein-journals.org

Furthermore, ε-CD can be incorporated into other engineered systems:

Supramolecular Hydrogels: By using the host-guest interaction between a cyclodextrin and a guest molecule as a non-covalent cross-linking point, three-dimensional hydrogel networks can be formed. consensus.appmdpi.com The large cavity of ε-CD could allow for the use of novel, bulky guest molecules to tune the mechanical and responsive properties of such gels.

Surface Assemblies: Cyclodextrin-based nanoparticles can be specifically immobilized on surfaces modified with a suitable guest molecule (e.g., adamantane). nih.gov This creates a multivalent interaction that allows for high-affinity, specific loading of materials onto a solid support, a technique with applications in creating functional surfaces. nih.gov The ε-CD–WPOM complex itself represents a well-defined, engineered supramolecular assembly at the single-molecule level. researchgate.net

The ability to engineer complex architectures using ε-CD as a fundamental component paves the way for the development of new functional materials for a variety of scientific and technological fields. nih.gov

Computational Chemistry and Molecular Modeling Studies of Epsilon Cyclodextrin

Molecular Docking Investigations of Epsilon-Cyclodextrin Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a guest molecule when it forms a complex with a host, such as a cyclodextrin (B1172386). mdpi.comnih.gov This method evaluates the geometric and energetic fit of a ligand within the host's cavity, providing crucial insights into the formation of inclusion complexes. nih.gov The process involves searching for the most stable conformation, which is typically quantified by a scoring function that estimates the binding free energy. nih.gov

While specific molecular docking studies focusing exclusively on this compound are not widely documented in peer-reviewed literature, the methodology is well-established through extensive research on other cyclodextrins. These studies serve as a blueprint for how ε-CD complexes would be investigated. For instance, docking simulations have been successfully used to predict the binding modes and energies for various guest molecules with β-cyclodextrin and its derivatives. nih.gov In a typical study, the cyclodextrin is treated as a rigid receptor, and the guest molecule (ligand) is allowed to be flexible to find the most energetically favorable binding pose. mdpi.com

Key findings from docking studies on other cyclodextrins, which are applicable to ε-CD, include:

Stoichiometry Prediction: Docking can help confirm the most likely host-guest stoichiometry, which is often 1:1. nih.govmdpi.com

Binding Energy Calculation: Scoring functions provide an estimate of the binding affinity (e.g., in kcal/mol), allowing for the comparison of different guest molecules or different cyclodextrin derivatives. nih.gov

Identification of Interactions: The results reveal the primary forces driving complexation, such as hydrogen bonds and van der Waals interactions. researchgate.net

The larger cavity of ε-CD compared to β-CD or γ-CD suggests it can accommodate larger guest molecules or multiple smaller guests, a hypothesis that molecular docking would be ideally suited to explore.

Table 1: Example Molecular Docking Binding Energies for Finasteride (B1672673) with Various β-Cyclodextrin Derivatives This table illustrates typical data obtained from molecular docking studies. Data is for β-CD derivatives as specific ε-CD studies are limited.

| Cyclodextrin Derivative | Binding Energy (kcal/mol) |

| Dimethyl-β-cyclodextrin (DM-β-CyD) | -6.3 |

| Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | -5.5 |

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CyD) | -4.1 |

| Carboxymethyl-β-cyclodextrin (CM-β-CyD) | -3.1 |

| β-Cyclodextrin (β-CyD) | -3.0 |

| Source: Adapted from experimental and computational investigations on finasteride inclusion complexes. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing a level of detail that is unobtainable by most other means. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational changes, intermolecular interactions, and the influence of the solvent. nih.govnih.gov

The conformation of a cyclodextrin is crucial for its ability to form inclusion complexes. MD simulations are used to explore the flexibility of the cyclodextrin macrocycle. rsc.org While in a crystalline state or non-polar solvent, cyclodextrins tend to maintain a symmetric, round shape stabilized by intramolecular hydrogen bonds, their structure in polar solvents like water becomes much more dynamic and can exhibit significant deformations. rsc.org The polar solvent molecules compete for hydrogen bonding with the hydroxyl groups on the cyclodextrin rim, leading to fluctuations and a partial collapse or distortion of the cavity. rsc.org

Although specific conformational analysis studies on ε-CD are limited, research on α-, β-, and γ-cyclodextrins has shown that the flexibility and degree of cavity distortion are dependent on the size of the macrocycle and the solvent environment. rsc.org Due to its larger size, ε-CD is expected to be more flexible and susceptible to conformational changes than the smaller cyclodextrins. MD simulations would be the ideal tool to characterize the ensemble of conformations available to an ε-CD molecule in an aqueous solution, quantifying the distribution of its structural parameters over time.

MD simulations are perfectly suited to investigate the dynamic interactions between a host cyclodextrin and a guest molecule within a complex. nih.gov These simulations can reveal the stability of the complex over time, the nature of the intermolecular forces at play, and the role of solvent molecules. researchgate.netsciforum.net

Key insights gained from MD simulations of cyclodextrin complexes include:

Complex Stability: By tracking the distance between the host and guest over the simulation time, researchers can assess whether the guest molecule remains within the cavity or dissociates. sciforum.net

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the host, guest, and surrounding water molecules can be monitored, revealing their importance for complex stability. researchgate.netresearchgate.net

Role of Water: Simulations show that the displacement of high-energy water molecules from the hydrophobic cavity upon guest inclusion is a major thermodynamic driving force for complexation.

Interaction Energies: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from MD trajectories, providing a more rigorous estimation than docking scores. researchgate.net

For an ε-CD complex, MD simulations could elucidate how a large guest molecule or multiple guests orient themselves within the expanded cavity and how the increased flexibility of the ε-CD macrocycle affects the stability and dynamics of the inclusion complex.

Table 2: Example Interaction Energy Components for a Bisoprolol-Cyclodextrin Complex from MM-PBSA Calculations This table illustrates the types of energy data derived from MD simulations to explain complex stability. Data is for β-CD as specific ε-CD studies are limited.

| Energy Component | Value (kJ/mol) |

| Van der Waals Energy | -107.23 |

| Electrostatic Energy | -38.99 |

| Polar Solvation Energy | 108.51 |

| Nonpolar Solvation Energy | -11.97 |

| Binding Free Energy (Total) | -49.68 |

| Source: Adapted from MM-PBSA free energy calculations on a Bisoprolol/β-CD complex. researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for studying the electronic structure and energetics of molecules. nih.govmdpi.com Unlike molecular mechanics methods (used in docking and MD) which rely on empirical force fields, QC methods are based on the fundamental principles of quantum mechanics. researchgate.net They are used to determine stable conformations, calculate thermodynamic properties, and predict spectroscopic data. nih.govnih.gov

The application of DFT to cyclodextrin complexes involves optimizing the geometry of the host-guest system to find the lowest energy structure. mdpi.comsemanticscholar.org Due to the computational cost, these calculations are often performed on systems first optimized with less demanding semi-empirical methods. mdpi.com A significant focus of DFT studies is the accurate calculation of complexation energy, which requires appropriate functionals and basis sets, often including corrections for dispersion forces (e.g., DFT-D3), as these are critical for describing non-covalent interactions. mdpi.commdpi.com

While DFT studies specifically on ε-CD are not prevalent, the methodology has been extensively validated for α-CD and β-CD complexes. mdpi.commdpi.com Research has shown that functionals like B3LYP with dispersion corrections (B3LYP-D3) provide accurate results for both geometries and complexation energies. mdpi.com For ε-CD, with its large number of atoms, such calculations would be computationally intensive but feasible with modern high-performance computing, allowing for a precise understanding of its electronic properties and interaction energies with guest molecules.

Prediction and Validation of Experimental Observations through Computational Methods

A primary goal of computational chemistry is to predict the outcomes of experiments and to provide a molecular-level explanation for experimental observations. nih.gov In the study of cyclodextrins, computational methods are frequently used in conjunction with experimental techniques like NMR spectroscopy, differential scanning calorimetry, and X-ray diffraction to build a comprehensive picture of inclusion complexation. sciforum.netnih.gov

Examples of this synergy include:

Confirming Structure: The geometry of a host-guest complex predicted by molecular docking or MD simulations can be validated by comparing calculated parameters with data from 2D NMR (ROESY) experiments, which provide information on the proximity of atoms. sciforum.net

Explaining Stability: MD simulations and MM-PBSA calculations can predict the binding affinity and stability of a complex, which can then be compared with stability constants determined experimentally through phase-solubility studies. nih.gov

Interpreting Spectra: Quantum chemical calculations can predict spectroscopic properties (e.g., IR or NMR spectra). nih.gov A close match between the theoretically predicted and experimentally measured spectra supports the formation of the proposed inclusion complex structure. mdpi.com

For this compound, computational models could be used to screen potential guest molecules, predicting which ones are likely to form stable complexes. These predictions can then guide laboratory experiments, saving significant time and resources. scienceopen.com For instance, computational tools could predict the solubility enhancement of a drug upon complexation with ε-CD, a prediction that can be directly validated through phase-solubility experiments. nih.gov This integrated approach, combining prediction with validation, is crucial for the rational design of new cyclodextrin-based systems for various applications.

Advanced Research Applications of Epsilon Cyclodextrin

Advanced Delivery Systems

The unique ability of cyclodextrins to encapsulate guest molecules makes them ideal candidates for the development of sophisticated delivery systems. By forming inclusion complexes, they can enhance the solubility, stability, and bioavailability of therapeutic agents. nih.govnih.gov Polymeric forms of cyclodextrins are particularly valuable, creating nanostructured carriers that offer controlled and targeted release capabilities. mdpi.comnih.gov

Cyclodextrin-based nanocarriers are fabricated by cross-linking individual cyclodextrin (B1172386) units into three-dimensional networks. beilstein-journals.orgnih.gov The choice of cross-linking agent and the degree of cross-linking are critical parameters that allow for the tuning of the polymer mesh's polarity and size. beilstein-journals.org This versatility enables the creation of various types of nanocarriers, each with distinct properties.

Nanoparticles: Cyclodextrin-based nanoparticles can be formed through the polymerization of cyclodextrin monomers using cross-linkers like epichlorohydrin (B41342). mdpi.com These systems can self-assemble into nanoscale aggregates in aqueous solutions and can be engineered to improve drug loading, stability, and modify release kinetics. nih.govresearchgate.net

Nanosponges: These are hyper-cross-linked cyclodextrin polymers that form porous, insoluble nanoparticles with a high degree of porosity. frontiersin.orgbeilstein-journals.org Their three-dimensional network can be either crystalline or amorphous and possesses swelling properties. nih.gov The extensive network of nanochannels allows for the efficient encapsulation of both hydrophilic and lipophilic molecules. beilstein-journals.org

Liposomes: While not directly made of cyclodextrins, liposomal formulations can incorporate cyclodextrins to improve the loading and stability of encapsulated drugs. The presence of cyclodextrins can modulate the fluidity of the lipid bilayer and enhance the therapeutic efficacy of the system.

Microspheres and Microcapsules: Insoluble cyclodextrin polymers can be fabricated into microbeads or microspheres, typically through cross-linking with agents like epichlorohydrin in the presence of stabilizers such as polyvinyl alcohol. mdpi.com These larger carriers are investigated for controlled, prolonged drug release applications. mdpi.com

| Nanocarrier Type | Primary Cyclodextrin Used | Common Cross-linker | Key Design Features & Findings | Reference |

|---|---|---|---|---|

| Nanoparticles | β-Cyclodextrin, γ-Cyclodextrin | Epichlorohydrin, Citric Acid | Self-assembles in aqueous solutions; improves drug loading, stability, and bioavailability. Can be functionalized for targeted delivery. | nih.govresearchgate.netmdpi.com |

| Nanosponges | β-Cyclodextrin | Carbonyl diimidazole, Dianhydrides | Hyper-cross-linked, porous 3D network. High encapsulation capacity for diverse molecules. Release kinetics can be tuned by modifying the structure. | frontiersin.orgmdpi.combeilstein-journals.org |

| Microspheres | β-Cyclodextrin | Epichlorohydrin | Spherical beads with diameters typically in the micrometer range (e.g., 100-300 µm). Used for prolonged release of encapsulated APIs. | mdpi.com |

Supramolecular chemistry, particularly the host-guest interactions of cyclodextrins, provides a powerful platform for creating systems with controlled release capabilities. pharmaexcipients.compharmaexcipients.com These assemblies are designed to release their therapeutic cargo in response to specific internal or external stimuli.

The formation of supramolecular structures like polyrotaxanes, where multiple cyclodextrin rings are threaded onto a polymer chain, is a key strategy. nih.gov These architectures can be designed to be responsive to various triggers:

pH-Responsive Release: By incorporating pH-sensitive moieties, nanocarriers can be engineered to release drugs in specific environments, such as the acidic milieu of tumors or endosomes.

Redox-Responsive Release: Systems can be designed with disulfide bonds that are stable in the bloodstream but are cleaved in the reducing environment inside cells, triggering drug release.

Light-Responsive Release: Integration of light-sensitive molecules allows for drug release to be externally controlled by applying light of a specific wavelength.

These responsive mechanisms rely on the disruption of the host-guest complex or the degradation of the nanocarrier structure, leading to the liberation of the encapsulated agent. pharmaexcipients.com The versatility in design allows for the creation of highly specific and efficient delivery platforms. nih.gov

Cyclodextrins are increasingly explored as components of non-viral vectors for gene therapy. nih.govnih.gov Native cyclodextrins generally have a limited ability to complex with genetic material like plasmid DNA (pDNA) or RNA. nih.govupenn.edu To overcome this, they are often conjugated with cationic polymers, such as polyethylenimine (PEI) or poly(epsilon-lysine). nih.gov

The resulting cyclodextrin-polymer conjugates function as effective gene delivery vectors through several mechanisms:

Condensation of Genetic Material: The cationic polymer portion of the conjugate electrostatically interacts with the negatively charged nucleic acids, condensing them into compact polyplexes. nih.gov

Protection from Degradation: This condensation protects the genetic material from enzymatic degradation by nucleases in the biological environment. nih.gov

Enhanced Cellular Uptake: The polyplexes facilitate the uptake of the genetic cargo into target cells. nih.govresearchgate.net Research has shown that cyclodextrin-modified PEI can mediate significantly higher gene expression compared to unmodified PEI, often with reduced cytotoxicity. researchgate.net

Controlled Trafficking: Specially designed conjugates, such as "sunflower-shaped" cyclodextrin-conjugated poly(epsilon-lysine), have demonstrated the ability to act as controlled intracellular trafficking devices, enhancing endosomal escape and delivery of the transgene to the nucleus. nih.gov

| Cyclodextrin Conjugate | Genetic Material | Key Research Finding | Reference |

|---|---|---|---|

| β-Cyclodextrin-Polyethylenimine (CD-PEI) | pGL3 (Luciferase plasmid DNA) | CD-PEI mediated nearly 4-fold higher gene expression in HEK293 cells compared to unmodified PEI and was essentially nontoxic. | researchgate.net |

| Sunflower-shaped Cyclodextrin-poly(epsilon-lysine) | Plasmid DNA | Transfection efficiency in NIH-3T3 cells was 10 times higher than that of linear PEI. Acted as a controlled intracellular trafficking device. | nih.gov |

| Polyamidoamine (PAMAM) dendrimer-CD conjugates | Plasmid DNA | The conjugates could effectively condense pDNA and protect it from DNase I-mediated degradation. | nih.gov |

Environmental Remediation Technologies

The unique structural properties of cyclodextrins have led to their application in environmental science as effective adsorbents for removing pollutants from water and soil. enfo.hunbinno.com Insoluble cyclodextrin polymers are particularly useful as they can be easily separated from treated water and potentially regenerated for reuse, offering a sustainable and cost-effective remediation solution. mdpi.comresearchgate.net

Water-insoluble polymers based on cyclodextrins, often synthesized using epichlorohydrin as a cross-linker, have demonstrated high efficiency in adsorbing a wide range of organic pollutants. mdpi.comresearchgate.net

Pesticides: Cyclodextrin-based materials have been successfully used to remove various pesticides, including biocides and plant protection products, from aqueous solutions. nih.govnih.gov Composites of poly(β-cyclodextrin) and activated carbon have shown high removal efficiencies (>75%) for pesticides like cymoxanil (B33105) and imidacloprid. nih.govresearchgate.net

Xenobiotics and Emerging Contaminants: These materials are effective against a host of xenobiotics and emerging contaminants, which are often resistant to conventional water treatment methods. nih.gov This includes pharmaceuticals like carbamazepine (B1668303) and endocrine disruptors such as bisphenol A. mdpi.comnih.gov Cyclodextrin polymers can achieve rapid and high-capacity adsorption even at very low pollutant concentrations. mdpi.com

Per- and Polyfluoroalkyl Substances (PFASs): The hydrophobic cavity of cyclodextrins makes them suitable candidates for capturing PFASs, a class of persistent environmental pollutants. Research into cyclodextrin-based adsorbents for PFAS remediation is an active area, leveraging the strong affinity of the nonpolar cavity for the fluorinated carbon tails of PFAS molecules.

| Contaminant Type | Example Contaminant | Adsorbent Material | Key Research Finding | Reference |

|---|---|---|---|---|

| Pesticides | Cymoxanil, Imidacloprid | Poly(β-cyclodextrin)-Activated Carbon Composite | Achieved >75% removal efficiency with a sorption capacity up to ~50 mg/g. | nih.govresearchgate.net |

| Emerging Contaminants | Carbamazepine (CBZ) | β-Cyclodextrin-Epichlorohydrin Polymer (β-EPI) | Rapid adsorption process, occurring in less than 20 minutes. The polymer could be regenerated and reused for at least five cycles. | mdpi.comresearchgate.net |

| Chlorinated Pesticides | 4-chlorophenoxyacetic acid (4-CPA) | β-Cyclodextrin Nanosponge (NS) | NS showed higher sorption capacity for the pesticide compared to granular activated carbon (GAC), despite having a much lower surface area. | mdpi.com |

| Organic Pollutants | Bisphenol A (BPA) | β-Cyclodextrin based hollow nanoparticles (β-CDHN) | Demonstrated a maximum adsorption capacity of 120.48 mg/g for BPA. | rsc.org |

The removal of pollutants by cyclodextrin-based materials is governed by a combination of physical and chemical interaction mechanisms. mdpi.commdpi.com Understanding these mechanisms is key to designing more efficient and selective adsorbents.

Host-Guest Interactions: The primary mechanism for sequestering nonpolar organic pollutants is the formation of inclusion complexes. researchgate.netmdpi.com The hydrophobic pollutant molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin unit (the "host"). This is a form of physisorption driven by the favorable energetics of removing the nonpolar guest from the aqueous phase and into the nonpolar cavity.

Physisorption on the Polymer Network: Beyond the cyclodextrin cavity itself, pollutants can be physically adsorbed onto the surface of the polymer network. nih.gov This is influenced by weaker intermolecular forces such as van der Waals interactions.

Chemisorption: In some cases, chemisorption can occur, involving the formation of stronger, covalent or ionic bonds between the pollutant and functional groups on the adsorbent. mdpi.com For instance, cyclodextrin polymers functionalized with specific chemical groups can exhibit chemisorptive properties towards certain pollutants. Adsorption processes involving these polymers are often governed by a combination of physisorption and chemisorption on heterogeneous surfaces. mdpi.com

Design and Characterization of Epsilon-Cyclodextrin-Based Adsorbent Materials

The design of advanced adsorbent materials frequently leverages the unique host-guest inclusion capabilities of cyclodextrins. By immobilizing or cross-linking cyclodextrins onto solid supports, materials with high selectivity for specific pollutants can be created. The fundamental mechanism involves the encapsulation of guest molecules, typically organic pollutants, within the hydrophobic inner cavity of the cyclodextrin torus. mdpi.com

In the context of this compound, its larger cavity dimension makes it a promising candidate for the targeted removal of larger environmental contaminants that may not fit efficiently within smaller cyclodextrins. The design process for ε-CD-based adsorbents typically involves:

Immobilization: Grafting ε-CD onto a solid support matrix such as silica (B1680970), chitosan, or biochar. This is often achieved through chemical reactions involving the hydroxyl groups on the exterior of the cyclodextrin.

Cross-linking: Creating insoluble polymers of ε-CD using cross-linking agents like ethylenediamine (B42938) tetraacetic acid (EDTA) or citric acid. mdpi.com These cross-linked polymers form a network capable of capturing guest molecules.

Characterization of these materials is crucial to confirm successful synthesis and to understand their performance. Key characterization techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting or cross-linking of ε-CD by identifying characteristic chemical bonds.

Scanning Electron Microscopy (SEM): To analyze the surface morphology and porous structure of the adsorbent material. nih.govnih.gov

Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and quantify the amount of cyclodextrin incorporated. nih.gov

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is a critical factor in adsorption capacity.

While many published studies focus on β-cyclodextrin for its cost-effectiveness and suitability for common pollutants mdpi.comnih.govnih.govmdpi.com, the principles of design and characterization are directly applicable to this compound-based systems, particularly for applications requiring the adsorption of bulky molecules.

Materials Science and Engineering

In materials science, this compound serves as a versatile building block for creating functional and intelligent materials. Its ability to form inclusion complexes and its biocompatible nature are exploited in the development of hybrid materials and advanced fibers.

Hybrid Material Development (e.g., cyclodextrin-silica nanocomposites, cellulose (B213188) nanocrystal conjugates)

Hybrid materials combine the distinct properties of two or more different components to achieve synergistic functionalities. This compound is an attractive organic component for such hybrids due to its molecular recognition capabilities.

Cyclodextrin-Silica Nanocomposites: These materials merge the high surface area and mechanical stability of silica with the selective binding properties of cyclodextrins. nih.gov The synthesis is typically achieved through an esterification reaction between the surface silanol (B1196071) groups (Si-OH) of the silica matrix and the hydroxyl groups of the cyclodextrin. nih.govnih.gov The resulting nanocomposite is a robust material capable of selectively adsorbing target molecules from complex mixtures. Studies on α-, β-, and γ-cyclodextrin-silica hybrids have demonstrated high efficiency in removing pesticides from water. frontiersin.orgresearchgate.net By extension, ε-CD-silica nanocomposites would be theoretically advantageous for capturing larger pesticide or pharmaceutical molecules.

Cellulose Nanocrystal Conjugates: Cellulose nanocrystals (CNCs) are renewable, high-strength nanoparticles derived from cellulose. nih.gov Conjugating cyclodextrins to the surface of CNCs creates a multifunctional, biodegradable material. frontiersin.orgnih.gov This process typically involves chemically linking cyclodextrins to the hydroxyl groups on the CNC surface. nih.gov The resulting conjugate combines the structural reinforcement of CNCs with the host-guest functionality of the cyclodextrin. While research has predominantly focused on β-cyclodextrin conjugates for applications like drug delivery nih.gov, the larger cavity of ε-CD offers potential for developing sensors or release systems for correspondingly larger guest molecules.

| Hybrid Material Type | Components | Synthesis Principle | Potential ε-CD Advantage |

| Silica Nanocomposites | This compound, Silica (SiO₂) | Covalent bonding between CD hydroxyl groups and silica silanol groups. nih.gov | Enhanced adsorption capacity for large pollutant molecules. |